molecular formula C28H28N4O2 B11492982 2'-amino-1'-(4-ethylphenyl)-1,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

2'-amino-1'-(4-ethylphenyl)-1,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B11492982
M. Wt: 452.5 g/mol
InChI Key: JDOGTLNIIQXSNM-UHFFFAOYSA-N
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Description

2’-amino-1’-(4-ethylphenyl)-1,7’,7’-trimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-amino-1’-(4-ethylphenyl)-1,7’,7’-trimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic reactions. One common method involves the initial formation of the indole and quinoline rings separately, followed by their spiro connection through a cyclization reaction. The reaction conditions often require the use of catalysts such as Lewis acids and bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced catalytic systems and optimization of reaction parameters such as temperature, pressure, and solvent choice are crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2’-amino-1’-(4-ethylphenyl)-1,7’,7’-trimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents such as dichloromethane, ethanol, and water. The reaction conditions, including temperature and pressure, are optimized based on the desired reaction and product yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives, while reduction reactions may produce indole derivatives .

Scientific Research Applications

2’-amino-1’-(4-ethylphenyl)-1,7’,7’-trimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-amino-1’-(4-ethylphenyl)-1,7’,7’-trimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2’-amino-1’-(4-ethylphenyl)-1,7’,7’-trimethyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile lies in its spiro connection, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C28H28N4O2

Molecular Weight

452.5 g/mol

IUPAC Name

2-amino-1-(4-ethylphenyl)-1',7,7-trimethyl-2',5-dioxospiro[6,8-dihydroquinoline-4,3'-indole]-3-carbonitrile

InChI

InChI=1S/C28H28N4O2/c1-5-17-10-12-18(13-11-17)32-22-14-27(2,3)15-23(33)24(22)28(20(16-29)25(32)30)19-8-6-7-9-21(19)31(4)26(28)34/h6-13H,5,14-15,30H2,1-4H3

InChI Key

JDOGTLNIIQXSNM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C3=C(C(=O)CC(C3)(C)C)C4(C5=CC=CC=C5N(C4=O)C)C(=C2N)C#N

Origin of Product

United States

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